molecular formula C17H17N3O2S2 B2774011 N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 457952-05-5

N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2774011
CAS No.: 457952-05-5
M. Wt: 359.46
InChI Key: DOSJRUWSKKGBGA-UHFFFAOYSA-N
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Description

“N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide” is a chemical compound with a molecular formula of C23H21N3O2S2 . It has an average mass of 435.562 Da and a monoisotopic mass of 435.107513 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a benzyl group, a thieno[2,3-d]pyrimidin-2-yl group, and a sulfanyl group attached to an acetamide group . The presence of these groups contributes to the unique chemical properties of the compound.

Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide derivatives have been studied for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. The compounds exhibit potent dual inhibitory activities against human TS and DHFR, indicating their potential for antitumor applications. The synthesis involves key intermediates that lead to classical and nonclassical analogues, demonstrating significant potency in inhibitory activity (Gangjee et al., 2008; Gangjee et al., 2009).

Crystal Structures and Molecular Configurations

Studies on the crystal structures of related compounds provide insights into their molecular configurations, revealing a folded conformation around the methylene C atom of the thioacetamide bridge. These structural insights are crucial for understanding the interaction mechanisms with biological targets and for guiding the design of new derivatives with enhanced biological activities (Subasri et al., 2016; Subasri et al., 2017).

Antifolate Inhibitors for Antitumor and Antibacterial Agents

The design and synthesis of antifolate inhibitors based on the thieno[2,3-d]pyrimidine scaffold, including this compound, target DHFR and are explored as antitumor and antibacterial agents. These compounds are synthesized with the aim to offer potent and selective inhibition of pathogenic microorganisms and tumor cell growth, highlighting their potential in developing new therapeutic agents (Gangjee et al., 2007).

Synthesis and Evaluation of Fused Heterocycles for Biological Activities

The synthesis of novel fused heterocycles, including derivatives of this compound, has been explored for their potential biological activities. These studies aim to understand the structure-activity relationships and to evaluate the compounds for their antibacterial and antifungal activities, contributing to the development of new drugs with potential therapeutic applications (Kale and Mene, 2013).

Properties

IUPAC Name

N-benzyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-10-11(2)24-16-14(10)15(22)19-17(20-16)23-9-13(21)18-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSJRUWSKKGBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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